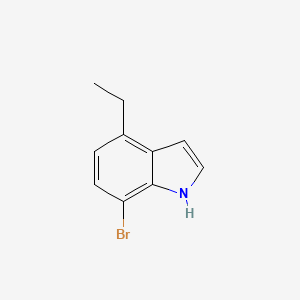

7-bromo-4-ethyl-1H-indole

CAS No.:

Cat. No.: VC17893155

Molecular Formula: C10H10BrN

Molecular Weight: 224.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrN |

|---|---|

| Molecular Weight | 224.10 g/mol |

| IUPAC Name | 7-bromo-4-ethyl-1H-indole |

| Standard InChI | InChI=1S/C10H10BrN/c1-2-7-3-4-9(11)10-8(7)5-6-12-10/h3-6,12H,2H2,1H3 |

| Standard InChI Key | LLJFPHDTIRWSKY-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C2C=CNC2=C(C=C1)Br |

Introduction

Structural Characteristics of 7-Bromo-4-Ethyl-1H-Indole

Molecular Architecture

The indole core consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 7-bromo-4-ethyl-1H-indole, substituents are positioned as follows:

-

Bromine (Br): Occupies the 7th position on the benzene ring, introducing steric bulk and electronic effects due to its electronegativity.

-

Ethyl group (-CH2CH3): Located at the 4th position, this alkyl group donates electron density through inductive effects, influencing the compound’s reactivity.

The molecular formula is C10H10BrN, with a calculated molecular weight of 224.09 g/mol. Comparative analysis with analogs like 7-bromo-4-(trifluoromethyl)-1H-indole (C9H5BrF3N, 264.04 g/mol) highlights how alkyl versus fluorinated groups alter steric and electronic profiles.

Table 1: Structural Comparison of Halogenated Indole Derivatives

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis of 7-bromo-4-ethyl-1H-indole is documented, methodologies for analogous compounds provide a blueprint. Key steps likely involve:

-

Indole Core Formation: Utilizing Fischer indole synthesis or transition-metal-catalyzed cyclization .

-

Bromination: Electrophilic aromatic substitution at the 7th position using brominating agents like POBr3 or N-bromosuccinimide (NBS) .

-

Ethyl Group Introduction: Alkylation at the 4th position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

For example, 7-bromo-4-methoxy-6-azaindole was synthesized via bromination of a hydroxy precursor using POBr3 under argon at 160°C . Adapting this protocol, substituting methoxy with ethyl could involve alkylation post-bromination.

Reactivity Patterns

The bromine atom facilitates further functionalization through cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl group enhances electron density at adjacent positions, directing electrophilic substitution. The nitrogen in the pyrrole ring can participate in hydrogen bonding or act as a coordination site in metal complexes.

Physicochemical Properties

Estimated Physical Properties

Based on structural analogs , the following properties are projected:

-

Density: ~1.6–1.8 g/cm³ (similar to 7-bromo-4-(trifluoromethyl)-1H-indole ).

-

Boiling Point: ~300–330°C, influenced by the ethyl group’s moderate polarity.

-

Solubility: Low aqueous solubility due to hydrophobicity; soluble in organic solvents like DCM or DMF.

Table 2: Physicochemical Properties of 7-Bromo-4-Ethyl-1H-Indole and Analogs

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

-

Biological Screening: Assessing kinase inhibition, cytotoxicity, and antiviral activity in vitro.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume